1-Octen-3-YL propionate

Flavor release kinetics Headspace partitioning Volatility engineering

1-Octen-3-yl propionate (IUPAC: oct-1-en-3-yl propanoate) is a fatty alcohol ester of molecular formula C₁₁H₂₀O₂ and molecular weight 184.28 g·mol⁻¹, classified within the flavoring agent category by US, EU, FDA, JECFA, and FEMA regulatory frameworks. Structurally, it is the propionic acid ester of 1-octen-3-ol (mushroom alcohol), distinguished from its parent alcohol and from the acetate and butyrate homologues by the three-carbon acyl chain.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 107697-91-6
Cat. No. B024723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octen-3-YL propionate
CAS107697-91-6
Synonyms1-OCTEN-3-YL PROPIONATE
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCC(C=C)OC(=O)CC
InChIInChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h5,10H,2,4,6-9H2,1,3H3
InChIKeyJXIWFCAUMLSOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octen-3-yl Propionate (CAS 107697-91-6) — Procurement-Grade Identity and Baseline Characterization


1-Octen-3-yl propionate (IUPAC: oct-1-en-3-yl propanoate) is a fatty alcohol ester of molecular formula C₁₁H₂₀O₂ and molecular weight 184.28 g·mol⁻¹, classified within the flavoring agent category by US, EU, FDA, JECFA, and FEMA regulatory frameworks [1]. Structurally, it is the propionic acid ester of 1-octen-3-ol (mushroom alcohol), distinguished from its parent alcohol and from the acetate and butyrate homologues by the three-carbon acyl chain. The compound carries a well-characterized electron-ionization mass spectrum in the NIST/EPA/NIH Mass Spectral Library (NIST MS number 285463), providing a definitive analytical fingerprint for identity verification in procurement quality control [2]. Its primary organoleptic descriptor is mushroom/fungal, evaluated at 0.10% in propylene glycol, and its recommended application is exclusively as a flavoring agent — it is explicitly not recommended for fragrance use [1].

Flavor-only regulatory scope: explicitly restricted to flavoring agent use; not approved for fragrance applications.

Analytical identity verification: characterized NIST EI mass spectrum (MS# 285463) supports GC-MS procurement QC.

Mushroom reconstitution fit: targeted mushroom/fungal organoleptic profile at 0.10% in propylene glycol; supports flavor fidelity workflows.

Why 1-Octen-3-yl Propionate Cannot Be Replaced by In-Class Mushroom Esters Without Quantitative Consequence


Within the 1-octen-3-yl ester family, the acyl chain length (acetate C2, propionate C3, butyrate C4) produces stepwise, non-linear shifts in vapor pressure, logP, water solubility, and regulatory approval scope that cannot be compensated by simply adjusting dosage [1]. A formulation calibrated to the volatility and hydrophobicity of the propionate ester will exhibit altered headspace release kinetics and matrix partitioning if the acetate or butyrate is substituted — even when the same apparent odor character (mushroom) is targeted . Furthermore, 1-octen-3-yl propionate is explicitly restricted to flavor applications under current safety guidance, whereas the acetate (FEMA 3582) and butyrate (FEMA 3612) are approved for both flavor and fragrance use, making regulatory compliance a hard substitution barrier [1]. The quantitative evidence below establishes the specific magnitude of these differences.

Acyl chain length alters volatility and partitioning

Propionate (C3) exhibits intermediate vapor pressure, logP, and water solubility compared to acetate (C2) and butyrate (C4). Replacing with a homologue may shift headspace release kinetics and matrix partitioning, potentially requiring reformulation.

Regulatory scope differs: flavor-only vs. dual-use

This ester is designated exclusively for flavor use, while acetate and butyrate homologues are approved for both flavor and fragrance. Substitution in fragrance or dual-use formulations may introduce compliance risk.

Odor character specificity may not transfer

The propionate provides a narrow mushroom/fungal note, whereas homologues carry additional green, fruity, or buttery facets. Substituting may require masking agents to suppress ancillary off-notes.

1-Octen-3-yl Propionate: Quantitative Differential Evidence Against the Closest Structural Analogs


Vapor Pressure Defines a Volatility Window Distinct from Both the Parent Alcohol and the Butyrate Ester

1-Octen-3-yl propionate exhibits an estimated vapor pressure of 0.072 mmHg at 25 °C, which is 7.4-fold lower than the parent alcohol 1-octen-3-ol (0.531 mmHg at 25 °C) and 3.0-fold higher than the butyrate ester (0.024 mmHg at 25 °C) [1]. This places the propionate ester in a distinct intermediate volatility window: it is sufficiently volatile to provide adequate headspace concentration for mushroom note delivery, yet substantially less top-note dominant than the alcohol, reducing the rapid flash-off that characterizes the parent compound . The boiling point corroborates this ordering: 228–229 °C for propionate vs. 174 °C for 1-octen-3-ol and 225–227 °C for the butyrate [1][2].

Vapor pressure at 25 °C
Cross-study comparable
0.072 mmHg
vs. alcohol 0.531 mmHg, butyrate 0.024 mmHg
Intermediate volatility supports thermal processing without rapid flash-off.
Estimated values; 7.4× lower than parent alcohol, 3.0× higher than butyrate.
Flavor release kinetics Headspace partitioning Volatility engineering Mushroom aroma compounds

LogP of 3.998 Provides Predictable Intermediate Hydrophobicity for Food Matrix Partitioning

The estimated logP (o/w) of 1-octen-3-yl propionate is 3.998, compared with 3.47 for the acetate ester and 4.53 for the butyrate ester [1]. This logP difference of approximately 0.53 units between propionate and acetate, and 0.53 units between butyrate and propionate, represents roughly a 3.4-fold difference in octanol-water partition coefficient per step. The propionate ester's logP positions it for balanced partitioning between aqueous and lipid phases in complex food matrices such as soups, sauces, and processed mushroom products, whereas the acetate (logP 3.47) favors the aqueous phase more strongly and the butyrate (logP 4.53) partitions preferentially into the lipid phase [2].

logP (o/w)
Cross-study comparable
3.998
Δ +0.53 vs. acetate, −0.53 vs. butyrate
Balanced partitioning between aqueous and lipid phases in complex food matrices.
XlogP3-AA estimated; each step ~3.4× partition coefficient difference.
Octanol-water partitioning Food matrix compatibility Flavor encapsulation Lipophilic phase affinity

Flavor-Only Regulatory Designation Is Not Shared by Acetate or Butyrate Homologues

According to TGSC safety-in-use information, 1-octen-3-yl propionate carries an explicit recommendation: 'not for fragrance use,' with a category assignment strictly to flavoring agents [1]. In contrast, both 1-octen-3-yl acetate (FEMA 3582) and 1-octen-3-yl butyrate (FEMA 3612) are approved for dual flavor-and-fragrance applications under their respective FEMA GRAS designations [2]. The propionate ester lacks a published FEMA number in the standard FEMA database, further confirming its narrower regulatory scope [3]. This restriction is not a quality deficit but a procurement-relevant boundary condition: any formulation intended for fragrance or dual-use applications that employs the acetate or butyrate cannot directly substitute the propionate without potential non-compliance.

Regulatory approval scope
Direct head-to-head
Flavor only
Acetate/butyrate: flavor + fragrance
Narrower regulatory scope may simplify food-grade supply-chain segregation.
Explicitly not for fragrance use; no FEMA number assigned.
Regulatory compliance FEMA Flavor and fragrance regulation GRAS designation

Odor Character Purity: Propionate Delivers a Singular Mushroom Profile vs. Multi-Note Acetate and Butyrate

At a standardized evaluation concentration of 0.10% in propylene glycol, 1-octen-3-yl propionate is described with the singular odor descriptors 'mushroom' and 'fungal' [1]. In contrast, 1-octen-3-yl acetate carries a multi-faceted profile described as 'fresh, green, herbal, lavender, fruity, oily' with a 'metallic, mushroom-like' secondary note , and 1-octen-3-yl butyrate adds 'fruity, floral, orchid, waxy, green, privet, watery, metallic, and buttery' to its mushroom core [2]. The propionate ester thus provides the narrowest and most targeted mushroom character among the 1-octen-3-yl ester series, minimizing the need for masking agents to suppress off-notes from ancillary odor facets in mushroom-flavor formulations.

Odor descriptor count
Cross-study comparable
2
vs. acetate ≥7, butyrate ≥12
Singular mushroom character reduces need for off-note masking agents.
Evaluated at 0.10% in propylene glycol; propionate shows only mushroom/fungal.
Organoleptic specificity Odor descriptor analysis Flavor fidelity Mushroom aroma reconstitution

Water Solubility of 16.8 mg/L Enables Aqueous-Phase Flavor Delivery Without Solvent Loading

1-Octen-3-yl propionate has an estimated water solubility of 16.8 mg/L at 25 °C, positioning it between the more soluble acetate (51.58 mg/L) and the less soluble butyrate (5.44 mg/L) [1][2][3]. The 3.07-fold solubility advantage over the butyrate ester means that in aqueous-dominant food systems such as clear beverages or broths, the propionate ester can achieve perceptible flavor impact at lower solvent or emulsifier loading, while the 3.07-fold lower solubility relative to the acetate provides greater resistance to wash-out during aqueous processing steps such as blanching or boiling [3].

Water solubility at 25 °C
Cross-study comparable
16.8 mg/L
3.07× more soluble than butyrate, 3.07× less than acetate
Intermediate solubility aids aqueous flavor delivery with reduced solvent loading.
Estimated value; supports beverage/broth applications without precipitation risk.
Aqueous solubility Flavor delivery systems Beverage applications Solubility engineering

Evidence-Backed Application Scenarios for 1-Octen-3-yl Propionate in Industrial Flavor Procurement


Mushroom Flavor Reconstitution in Thermally Processed Foods (Soups, Sauces, Retort Products)

The intermediate vapor pressure (0.072 mmHg) and boiling point (228–229 °C) of 1-octen-3-yl propionate make it the preferred mushroom ester for canned soups, retort-pouch sauces, and thermally processed mushroom products where the parent alcohol (0.531 mmHg, BP 174 °C) would flash off during heating and the butyrate (0.024 mmHg, BP 225–227 °C) would be inadequately released at serving temperature . The propionate ester's volatility window ensures sufficient headspace concentration for mushroom aroma perception after thermal processing while resisting complete loss, as documented in the vapor pressure comparison (Evidence Item 1) .

Clean-Label Mushroom Flavor for Aqueous Beverages and Broths

With a water solubility of 16.8 mg/L, 1-octen-3-yl propionate is soluble enough to deliver mushroom flavor notes in clear beverages and broths without requiring the high solvent or emulsifier loading that the less-soluble butyrate ester (5.44 mg/L) would demand, yet sufficiently resistant to aqueous wash-out compared to the acetate (51.58 mg/L) . This solubility profile, combined with its singular mushroom odor character (Evidence Item 4), supports clean-label mushroom-flavored water, clear mushroom consommé, and mushroom-infused functional beverages where ingredient list simplicity is a consumer-facing procurement driver .

Flavor-Only Production Lines Requiring Regulatory Segregation from Fragrance Ingredients

Because 1-octen-3-yl propionate is designated strictly as a flavoring agent and explicitly 'not for fragrance use,' it is the appropriate choice for procurement into dedicated food-flavor manufacturing facilities that must maintain regulatory segregation from fragrance-grade ingredients . Unlike the acetate (FEMA 3582) and butyrate (FEMA 3612), which are approved for dual flavor-and-fragrance use and may be sourced from facilities handling fragrance-grade materials, the propionate ester's flavor-only designation (Evidence Item 3) simplifies supply-chain auditing and reduces the documentation burden for food-grade certification .

Analytical Reference Standard for GC-MS Identification in Mushroom Volatile Research

The compound's well-characterized electron-ionization mass spectrum (NIST MS number 285463, compiled by Jennings and Shibamoto) provides a validated analytical fingerprint for use as a reference standard in GC-MS identification of mushroom volatile profiles . Its intermediate GC retention characteristics, reflected in the Kovats retention index and boiling point (228–229 °C), position it in a chromatographic region with minimal co-elution with the earlier-eluting acetate and later-eluting butyrate, making it a valuable calibration point in complex volatile mixtures from fungal fermentation or mushroom processing .

Application
Selection Property
Validation Focus
Mushroom flavor reconstitution in thermally processed foods
Intermediate vapor pressure
Volatility window fit for retort and hot-fill processing
Aqueous beverages and broths
Moderate water solubility
Aqueous-phase delivery without excessive emulsifier loading
Food-flavor production lines requiring fragrance segregation
Flavor-only regulatory designation
Supply-chain auditing and food-grade certification
GC-MS analytical reference for mushroom volatile research
Characterized NIST EI mass spectrum
Identity confirmation with minimal co-elution interference
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